An In-depth Technical Guide to the Structural and Conformational Analysis of 4-Oxa-7-azaspiro[2.5]octane
An In-depth Technical Guide to the Structural and Conformational Analysis of 4-Oxa-7-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the structural and conformational properties of 4-oxa-7-azaspiro[2.5]octane, a key building block in modern medicinal chemistry. While direct, in-depth experimental and computational studies on this specific scaffold are not extensively published, this guide synthesizes available information on its synthesis, analogous systems, and its significance in drug discovery. We will explore the expected conformational preferences of the fused cyclopropane and morpholine rings, outline the state-of-the-art methodologies for its detailed characterization, and discuss its applications as a valuable pharmaceutical intermediate. This document serves as a foundational resource for researchers leveraging this spirocyclic system in the design and development of novel therapeutics.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a notable shift from flat, aromatic structures towards more three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this trend. Their inherent rigidity and three-dimensionality offer a unique opportunity to explore chemical space more effectively, often leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates. 4-Oxa-7-azaspiro[2.5]octane, a molecule incorporating a cyclopropane ring fused to a morpholine ring, has emerged as a particularly interesting scaffold. Its utility as an intermediate in the synthesis of inhibitors for targets such as LRRK2 kinase underscores its importance in the development of treatments for neurodegenerative diseases like Parkinson's disease[1].
This guide will delve into the structural nuances of 4-oxa-7-azaspiro[2.5]octane, providing a framework for its conformational analysis and highlighting the key experimental and computational techniques employed in such studies.
Synthesis and Characterization
A robust synthetic route is crucial for the accessibility and derivatization of any chemical scaffold. A patented method for the preparation of 4-oxa-7-azaspiro[2.5]octane and its salts has been disclosed, providing a reliable pathway for its production on a laboratory and industrial scale[1].
Synthetic Pathway Overview
The synthesis commences with 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester and proceeds through a four-step sequence involving substitution, hydrogenation, cyclization, and reduction to yield the target 4-oxa-7-azaspiro[2.5]octane[1].
Caption: Synthetic workflow for 4-Oxa-7-azaspiro[2.5]octane.
Step-by-Step Synthetic Protocol (Adapted from CN108530375B)[1]
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Substitution: 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester is treated with a suitable electrophile to introduce a nitrile group, which will ultimately form part of the morpholine ring.
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Hydrogenation: The nitrile group is then reduced to a primary amine.
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Cyclization: The newly formed amine undergoes an intramolecular cyclization to form the morpholine ring.
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Reduction: A final reduction step yields the desired 4-oxa-7-azaspiro[2.5]octane.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity and stereochemistry of the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conformational Analysis: A Hybrid Approach
A thorough understanding of the conformational preferences of 4-oxa-7-azaspiro[2.5]octane is critical for its application in rational drug design. In the absence of direct experimental data for this specific molecule, we can infer its likely conformations by analyzing its constituent rings and related systems.
The Morpholine Ring: A Chair Conformation Predominates
The six-membered morpholine ring is expected to adopt a chair conformation to minimize steric and torsional strain. Computational and spectroscopic studies on morpholine itself have shown that the chair conformer is significantly more stable than the boat or twist-boat forms[2][3][4][5]. The nitrogen and oxygen atoms introduce specific electronic effects, but the overall preference for a chair geometry remains. Two distinct chair conformations are possible, differing in the orientation of the substituent on the nitrogen atom (axial vs. equatorial). In the case of the parent 4-oxa-7-azaspiro[2.5]octane, the key conformational question for the morpholine ring will be the orientation of the hydrogen atom on the nitrogen.
The Cyclopropane Ring: A Rigid Anchor
The three-membered cyclopropane ring is inherently rigid and planar. Its fusion to the morpholine ring at the spiro-center introduces significant conformational constraints. The orientation of the cyclopropane ring relative to the morpholine ring will be a key determinant of the overall molecular shape.
Predicted Overall Conformation of 4-Oxa-7-azaspiro[2.5]octane
Based on the analysis of analogous systems, the most stable conformation of 4-oxa-7-azaspiro[2.5]octane is predicted to feature the morpholine ring in a chair conformation. The spiro-fusion with the rigid cyclopropane ring will lock the overall structure into a well-defined three-dimensional arrangement. The precise orientation of the N-H bond (axial or equatorial) and any subtle puckering of the morpholine ring would require detailed computational modeling or experimental NMR studies (e.g., NOE experiments).
Caption: Factors influencing the conformation of 4-Oxa-7-azaspiro[2.5]octane.
Methodologies for In-Depth Structural Elucidation
To move beyond inference and obtain definitive structural and conformational data for 4-oxa-7-azaspiro[2.5]octane and its derivatives, a combination of experimental and computational techniques is essential.
Experimental Techniques
4.1.1. X-Ray Crystallography
Single-crystal X-ray diffraction provides the most unambiguous determination of the solid-state structure of a molecule. This technique would reveal precise bond lengths, bond angles, and the conformational arrangement of the atoms in the crystal lattice. Obtaining a suitable crystal of 4-oxa-7-azaspiro[2.5]octane or a derivative would be a primary goal for its definitive structural characterization.
4.1.2. Advanced NMR Spectroscopy
In solution, where molecules are conformationally mobile, advanced NMR techniques are indispensable.
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Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments measure through-space interactions between protons, providing crucial information about their spatial proximity and thus the molecule's conformation.
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Coupling Constant Analysis: The magnitude of scalar (J) couplings between protons can be related to the dihedral angles between them via the Karplus equation, offering insights into the ring puckering and substituent orientations.
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Variable Temperature (VT) NMR: By studying the NMR spectra at different temperatures, it is possible to investigate the thermodynamics of conformational exchange processes.
Computational Modeling
Computational chemistry provides a powerful toolkit for exploring the conformational landscape of molecules and complementing experimental data.
4.2.1. Conformational Searching
Algorithms such as molecular mechanics-based conformational searches can be used to identify all low-energy conformations of 4-oxa-7-azaspiro[2.5]octane.
4.2.2. Quantum Mechanical Calculations
High-level quantum mechanical methods, such as Density Functional Theory (DFT), can be used to accurately calculate the relative energies of different conformers and to predict spectroscopic parameters (e.g., NMR chemical shifts and coupling constants) that can be directly compared with experimental data.
Applications in Drug Development
The 4-oxa-7-azaspiro[2.5]octane scaffold is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its rigid, three-dimensional structure can be exploited to present functional groups in specific orientations for optimal interaction with biological targets. As previously mentioned, its use as an intermediate in the synthesis of LRRK2 kinase inhibitors highlights its relevance in the development of therapies for Parkinson's disease[1]. The morpholine moiety can also improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability[6].
Conclusion
4-Oxa-7-azaspiro[2.5]octane is a compelling spirocyclic scaffold with significant potential in medicinal chemistry. While a detailed, publicly available conformational analysis of this specific molecule is currently limited, by drawing parallels with related systems and employing a multidisciplinary approach combining synthesis, advanced spectroscopy, and computational modeling, a comprehensive understanding of its structural and conformational properties can be achieved. This knowledge is paramount for the rational design of novel drug candidates that incorporate this promising molecular framework. This guide provides a foundational understanding and a roadmap for researchers seeking to exploit the unique structural features of 4-oxa-7-azaspiro[2.5]octane in their drug discovery efforts.
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